molecular formula C23H40N2O3 B12339910 (5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide

(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide

Cat. No.: B12339910
M. Wt: 392.6 g/mol
InChI Key: OIKPVPQZNCNDHN-UAUSVITFSA-N
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Description

Leukotriene B4-3-aminopropylamide is a leukotriene immunomodulator. It is an analog of leukotriene B4, a potent lipid mediator involved in inflammatory responses. Leukotriene B4-3-aminopropylamide exhibits selective binding to the BLT1 receptor, making it a valuable compound for scientific research in immunology and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leukotriene B4-3-aminopropylamide involves several key steps, including the stereocontrolled acetate-aldol reaction and Z-selective Boland reduction. The synthetic route typically starts from commercial starting materials and proceeds through a series of reactions to form the final product .

Industrial Production Methods

While specific industrial production methods for leukotriene B4-3-aminopropylamide are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Leukotriene B4-3-aminopropylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Leukotriene B4-3-aminopropylamide has several scientific research applications, including:

Mechanism of Action

Leukotriene B4-3-aminopropylamide exerts its effects by binding to the BLT1 receptor, a G-protein-coupled receptor involved in inflammatory responses. This binding activates leukocytes and prolongs their survival, contributing to the immune response. The compound’s selective binding to BLT1 over BLT2 is crucial for its immunomodulatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H40N2O3

Molecular Weight

392.6 g/mol

IUPAC Name

(5S,6E,8E,10E,12R,14E)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide

InChI

InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6+,15-10+,16-11+/t21-,22-/m1/s1

InChI Key

OIKPVPQZNCNDHN-UAUSVITFSA-N

Isomeric SMILES

CCCCC/C=C/C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)NCCCN)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O

Origin of Product

United States

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